

Methscopolamine-d3 Iodide: A Technical Guide for Advanced Analytical Applications

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Compound of Interest

Compound Name: *Methscopolamine-d3 Iodide*

Cat. No.: *B13864312*

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This in-depth technical guide provides a comprehensive overview of **Methscopolamine-d3 Iodide**, a critical reagent for researchers, scientists, and drug development professionals. This document will delve into the core identifiers, physicochemical properties, pharmacological context, and practical applications of this stable isotope-labeled standard.

Core Identifiers and Nomenclature

A crucial point of clarification for researchers is the formal identification of **Methscopolamine-d3 Iodide**. While a specific Chemical Abstracts Service (CAS) number for the iodide salt of d3-labeled Methscopolamine is not readily available in public databases, it is essential to utilize a combination of other identifiers to ensure accurate sourcing and documentation.

It is common for highly specific, deuterated compounds intended for research purposes not to have a dedicated CAS number. In such cases, a combination of systematic name, molecular formula, and reference to the non-labeled compound's identifiers is best practice. For context, the CAS number for the closely related deuterated hydrobromide salt, Scopolamine-d3 HBr (N-methyl-d3), is 1279037-70-5.^{[1][2][3]} The non-deuterated parent compound, Methscopolamine Bromide, is well-documented with the CAS number 155-41-9.^{[4][5][6][7]}

For clear identification and procurement, the following table summarizes the key identifiers for **Methscopolamine-d3 Iodide** and its relevant counterparts.

Identifier	Methscopolamine-d3 Iodide	Methscopolamine-d3 HBr	Methscopolamine Bromide (non-deuterated)
CAS Number	Not Available	1279037-70-5[1][2][3]	155-41-9[4][5][6][7]
Molecular Formula	C ₁₈ H ₂₁ D ₃ INO ₄	C ₁₇ H ₁₈ D ₃ BrNO ₄	C ₁₈ H ₂₄ BrNO ₄ [4][5][8] [9]
Molecular Weight	448.31 g/mol	387.28 g/mol [2]	398.30 g/mol [8][10]
Synonyms	N-Methylscopolammonium-d3 Iodide, Scopolamine-d3 Methiodide, Hyoscine Methiodide-d3	Scopolamine-d3 HBr (N-methyl-d3), Hyoscine-d3 HBr	N-Methylscopolammonium bromide, Scopolamine methobromide[6][8]
PubChem CID	Not Available	Not Available	5459110[5]
InChIKey	Not Available	Not Available	CXYRUNPLKGGUJF-OZVSTBQFSA-M[5]
SMILES	Not Available	Not Available	C[N+](C@@H)2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C4=CC=CC=C4C.[Br-][5]

Physicochemical Properties

The physicochemical properties of **Methscopolamine-d3 Iodide** are critical for its handling, storage, and application in analytical methods. While experimental data for the deuterated iodide salt is sparse, the properties can be largely inferred from its non-deuterated counterpart, Methscopolamine Bromide.

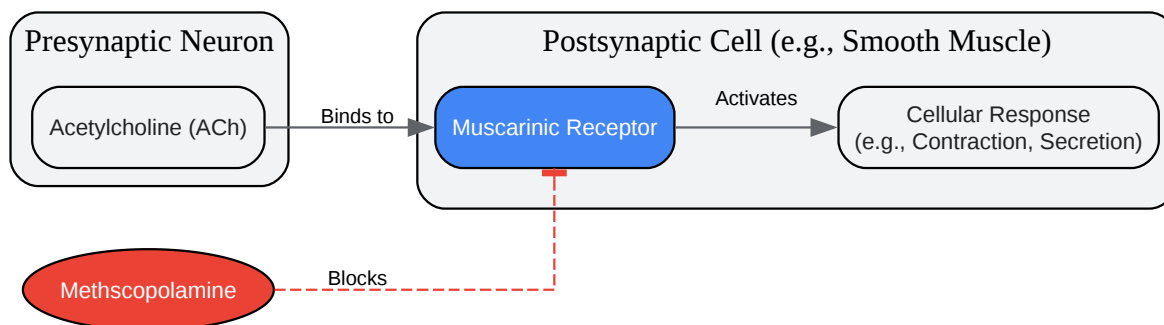
Property	Value (for Methscopolamine Bromide)	Source
Appearance	White crystalline powder or solid.[10][11]	[10][11]
Melting Point	Approximately 225°C with decomposition.[10]	[10]
Solubility	Freely soluble in water, slightly soluble in alcohol, and insoluble in acetone and chloroform.[10]	[10]
Storage	Store at 2-8°C, protected from light and moisture.[7]	[7]

Pharmacological Context: An Anticholinergic Agent

Methscopolamine is a quaternary ammonium derivative of scopolamine and functions as a muscarinic antagonist.[5][6][12] Its mechanism of action involves blocking the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[5][6][12] This antagonism leads to a reduction in gastric acid secretion and gastrointestinal motility.[5][13]

Unlike scopolamine, methscopolamine has limited ability to cross the blood-brain barrier due to its quaternary ammonium structure, which makes it a peripherally acting agent with fewer central nervous system side effects.[8] It is primarily used as an adjunctive therapy for peptic ulcers.[9][12][13][14]

The diagram below illustrates the mechanism of action of Methscopolamine.



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Caption: Mechanism of action of Methscopolamine as a muscarinic antagonist.

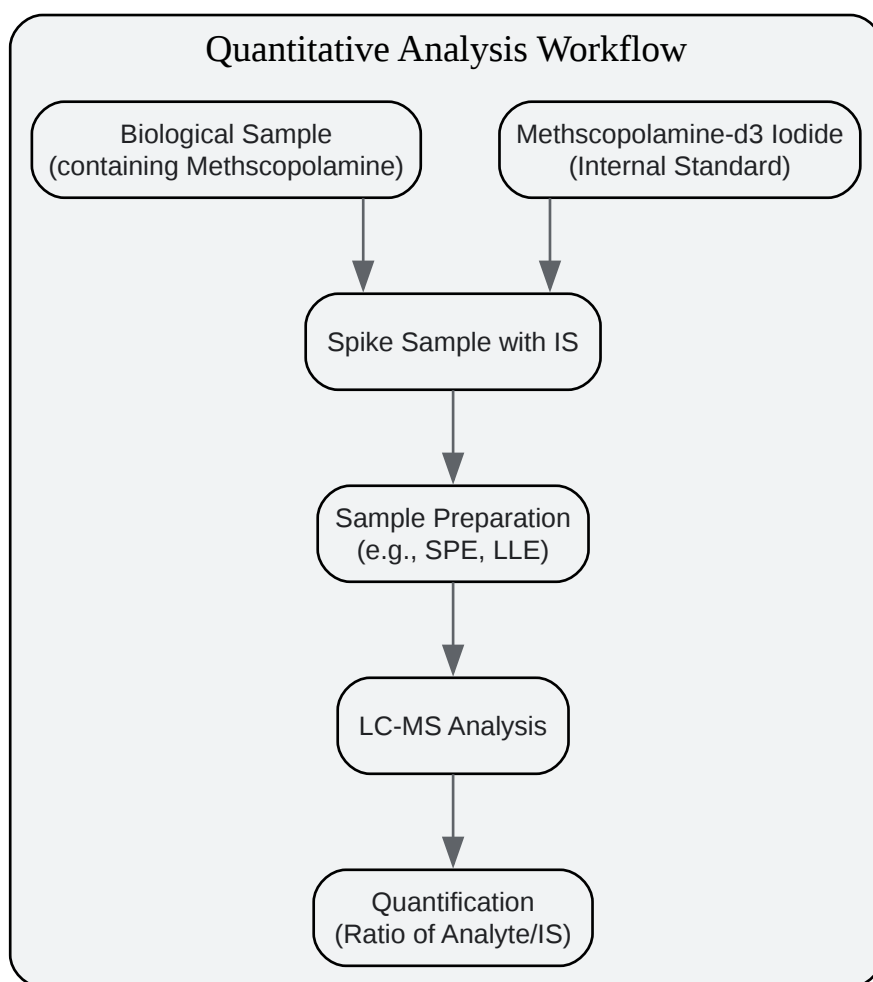
Application as a Deuterated Internal Standard in Mass Spectrometry

The primary application of **Methscopolamine-d3 iodide** is as an internal standard for the quantification of Methscopolamine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis.[15][16][17]

Principle of Isotope Dilution Mass Spectrometry:

A known amount of the deuterated internal standard (**Methscopolamine-d3 iodide**) is added to the unknown sample containing the non-deuterated analyte (Methscopolamine). The deuterated standard is chemically identical to the analyte and will therefore exhibit the same behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation.[16][17] However, it can be distinguished from the native analyte by its higher mass in the mass spectrometer. Any sample loss during preparation will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte signal to the internal standard signal can be used to accurately calculate the concentration of the analyte in the original sample, correcting for matrix effects and extraction inconsistencies.[15][17]

The following diagram illustrates the workflow for using **Methscopolamine-d3 iodide** as an internal standard.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Methscopolamine in Human Plasma

The following is a representative, step-by-step protocol for the quantification of Methscopolamine in human plasma using **Methscopolamine-d3 Iodide** as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Methscopolamine Bromide (analyte) in methanol.

- Prepare a 1 mg/mL stock solution of **Methscopolamine-d3 Iodide** (internal standard) in methanol.
- From the stock solutions, prepare serial dilutions in 50% methanol to create calibration standards and quality control (QC) samples.
- Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol.

2. Sample Preparation (Solid-Phase Extraction):

- To 100 μ L of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 10 μ L of the 100 ng/mL internal standard working solution.
- Add 200 μ L of 0.1% formic acid in water and vortex for 10 seconds.
- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
- Load the entire sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

3. LC-MS/MS Conditions:

- LC System: A suitable UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from 5% to 95% B over a few minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Methscopolamine: Precursor ion (m/z) -> Product ion (m/z)
 - Methscopolamine-d3: Precursor ion (m/z+3) -> Product ion (m/z)
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of Methscopolamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Methscopolamine-d3 Iodide is an indispensable tool for the accurate and precise quantification of Methscopolamine in complex biological matrices. While the absence of a dedicated CAS number for the iodide salt requires careful documentation of other identifiers, its utility as an internal standard in isotope dilution mass spectrometry is well-established in principle. By leveraging the known properties of its non-deuterated counterpart and adhering to validated analytical protocols, researchers can achieve high-quality, reliable data in pharmacokinetic, drug metabolism, and other related studies.

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